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Compound of Interest

Compound Name: 1-(3-Ethoxyphenyl)ethanone

Cat. No.: B1587719 Get Quote

An In-depth Technical Guide to 1-(3-Ethoxyphenyl)ethanone: Properties, Synthesis, and

Analytical Characterization

Abstract
1-(3-Ethoxyphenyl)ethanone, also known as 3-ethoxyacetophenone, is an aromatic ketone

that serves as a pivotal intermediate in the synthesis of more complex organic molecules. With

the molecular formula C10H12O2 and a molecular weight of 164.20 g/mol , this compound is of

significant interest to researchers in medicinal chemistry and materials science.[1][2][3] Its

structural features—a ketone, an ether, and a meta-substituted benzene ring—provide multiple

reaction sites for chemical modification. This guide provides a comprehensive overview of its

physicochemical properties, a detailed, field-proven synthetic protocol, and an in-depth

analysis of its spectroscopic signature for unambiguous identification and quality control.

Molecular Identity and Physicochemical Properties
The fundamental characteristics of 1-(3-Ethoxyphenyl)ethanone are crucial for its application

in a laboratory setting. These identifiers ensure accurate sourcing, handling, and

documentation in research and development workflows.
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Identifier Value Source

IUPAC Name 1-(3-ethoxyphenyl)ethanone [1][2]

CAS Number 52600-91-6 [1][2]

Molecular Formula C10H12O2 [1][2][3]

Molecular Weight 164.20 g/mol [2][3]

InChI Key
RUWWFEHTGUJEDT-

UHFFFAOYSA-N
[1][2]

Canonical SMILES CCOC1=CC=CC(=C1)C(=O)C [1][2]

Structurally, 1-(3-Ethoxyphenyl)ethanone is a disubstituted benzene derivative featuring an

acetyl group and an ethoxy group in a 1,3 (meta) arrangement. This configuration sterically and

electronically influences its reactivity, making it a valuable building block for targeted molecular

architectures. It is typically supplied as a liquid or low-melting solid and exhibits solubility in

common organic solvents.

Synthesis and Mechanistic Rationale
The regiochemistry of 1-(3-Ethoxyphenyl)ethanone makes direct Friedel-Crafts acylation of

ethoxybenzene impractical, as the ethoxy group is an ortho-, para-director. Therefore, the most

reliable and common synthetic route is the Williamson ether synthesis, starting from the

commercially available 3-hydroxyacetophenone. This method ensures the precise placement of

the ethoxy group at the meta position.

Mechanistic Insight
The Williamson ether synthesis is a classic Sₙ2 reaction. The process begins with the

deprotonation of the weakly acidic phenolic hydroxyl group of 3-hydroxyacetophenone by a

mild base, such as potassium carbonate (K₂CO₃). This creates a potent phenoxide nucleophile.

This nucleophile then attacks the electrophilic carbon of an ethylating agent (e.g., ethyl iodide

or diethyl sulfate), displacing the leaving group (iodide or sulfate) and forming the desired ether

linkage. The choice of a polar aprotic solvent like acetone or DMF is critical as it effectively

solvates the cation (K⁺) while leaving the phenoxide nucleophile highly reactive, thereby

accelerating the reaction rate.
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Experimental Protocol: Synthesis of 1-(3-
Ethoxyphenyl)ethanone
This protocol is designed as a self-validating system, incorporating in-process checks and a

robust purification scheme to ensure high purity of the final product.

Reagent Setup: In a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, combine 3-hydroxyacetophenone (1.0 eq), anhydrous potassium carbonate (1.5 eq),

and acetone (10 mL per gram of starting material).

Addition of Ethylating Agent: To the stirring suspension, add ethyl iodide (1.2 eq) dropwise at

room temperature.

Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 4-6

hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting

material is consumed.

Workup and Extraction: After cooling to room temperature, filter the mixture to remove the

inorganic salts (K₂CO₃ and KI). Concentrate the filtrate under reduced pressure to remove

the acetone. Redissolve the resulting residue in ethyl acetate and wash sequentially with 1M

NaOH (to remove any unreacted phenol), water, and brine.

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄),

filter, and concentrate in vacuo to yield the crude product.

Purification: Purify the crude oil via vacuum distillation or flash column chromatography

(using a hexane/ethyl acetate gradient) to obtain 1-(3-Ethoxyphenyl)ethanone as a pure

compound.
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Caption: Williamson Ether Synthesis Workflow.

Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic

techniques. Each method provides unique insights into the molecule's framework.
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Technique Observation Interpretation

Mass Spec (MS)
Molecular Ion [M]⁺ at m/z =

164. Base peak at m/z = 135.

Confirms molecular weight.[1]

The base peak corresponds to

the loss of an ethyl radical

(•CH₂CH₃), forming a stable

acylium ion.[1]

Infrared (IR)
Strong, sharp absorbance at

~1685 cm⁻¹.

Characteristic of an aromatic

ketone's C=O stretch. The

frequency is lowered from a

typical aliphatic ketone (~1715

cm⁻¹) due to conjugation with

the benzene ring.[1]

¹H NMR
δ ~7.0-7.6 (m, 4H), 4.1 (q, 2H),

2.6 (s, 3H), 1.4 (t, 3H).

Aromatic protons, -O-CH₂-

protons (quartet), acetyl -CH₃

protons (singlet), and ethyl -

CH₃ protons (triplet),

respectively.

¹³C NMR

δ ~198 (C=O), ~159 (Ar-C-O),

~115-138 (Ar-C), ~64 (-O-

CH₂-), ~27 (acetyl -CH₃), ~15

(ethyl -CH₃).

Confirms the presence of 10

distinct carbon environments,

including the carbonyl,

aromatic, and aliphatic

carbons.

Spectroscopic Analysis in Detail
Mass Spectrometry (MS): The electron ionization mass spectrum provides a clear molecular

ion peak at an m/z of 164, corresponding to the molecular formula C10H12O2.[1] The most

significant fragmentation is the alpha-cleavage of the ethoxy group, resulting in the loss of a

29 Da ethyl radical to give the base peak at m/z 135.[1]

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O)

stretching band between 1680-1690 cm⁻¹.[1] This position confirms the presence of a ketone

conjugated with an aromatic system.[1] Additional key signals include C-O-C stretching
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vibrations for the ether linkage around 1250 cm⁻¹ (asymmetric) and 1040 cm⁻¹ (symmetric),

as well as C-H stretching from the aromatic and aliphatic groups.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum provides

a definitive fingerprint.[1] The ethoxy group gives rise to a characteristic triplet at ~1.4 ppm

(3H, -CH₃) and a quartet at ~4.1 ppm (2H, -OCH₂-). The acetyl methyl group appears as a

sharp singlet at ~2.6 ppm (3H). The four protons on the meta-substituted aromatic ring

produce a complex multiplet pattern in the region of ~7.0-7.6 ppm.[1]

Applications in Research and Drug Development
1-(3-Ethoxyphenyl)ethanone is not typically an end-product but rather a versatile starting

material or building block.

Pharmaceutical Intermediate: Its primary application is as a key intermediate in the synthesis

of active pharmaceutical ingredients (APIs).[1][3] The ketone functionality allows for a wide

range of transformations, such as reduction to an alcohol, conversion to an amine via

reductive amination, or use in condensation reactions to form heterocyclic systems. The

related compound, 1-(3-phenoxyphenyl)ethanone, is a known intermediate for the non-

steroidal anti-inflammatory drug Fenoprofen, highlighting the utility of this structural class in

drug synthesis.[4]

Chemical Synthesis: In broader organic synthesis, it serves as a precursor for more

elaborate molecules where a meta-substituted ethoxy-phenyl moiety is required.[1]

Fragrance Industry: Due to its aromatic nature, it or its derivatives may find use in the

formulation of fragrances.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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